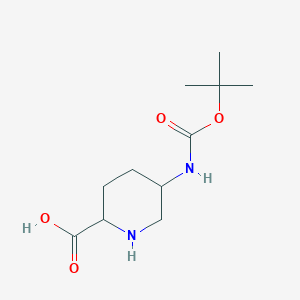

5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid

Description

5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid moiety at position 2. The Boc group serves as a protective agent for amines during synthetic processes, enhancing stability and solubility in organic solvents. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a chiral building block due to its rigid piperidine scaffold, which influences stereochemical outcomes in drug design .

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOQNFZXOUIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the primary amine for subsequent reactions. Common deprotection methods include:

| Condition | Reagents | Reaction Time | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | TFA in dichloromethane (DCM) | 1–2 hours | >90% | |

| Hydrochloric acid (HCl) | 4M HCl in dioxane | 4 hours | 85% |

The liberated amine participates in nucleophilic reactions, such as:

-

Amide coupling with activated carboxylic acids (e.g., using HATU or EDCl) .

-

Reductive amination with aldehydes/ketones in the presence of NaBH3CN .

Carboxylic Acid Functionalization

The carboxylic acid at position 2 undergoes typical acid-derived reactions:

Amide Formation

Activation with coupling agents enables peptide bond synthesis:

| Coupling Agent | Base | Solvent | Temperature | Yield | Application Example | Source |

|---|---|---|---|---|---|---|

| COMU | DIPEA | THF | 0°C to RT | 74% | Synthesis of PKB inhibitors | |

| EDCl/HOBt | NMM | DMF | RT | 68% | Dipeptide assembly |

Esterification

Reaction with alcohols under acidic or Mitsunobu conditions:

Metabolic and Stability Studies

In vivo studies of structurally related piperidine derivatives reveal:

Stability under physiological conditions:

Comparative Reactivity with Analogs

Reactivity differences between 5-Boc-amino-piperidine-2-carboxylic acid and similar compounds:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound is primarily utilized as a building block in organic synthesis. Its structure allows for the introduction of the tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the amino group during chemical reactions. This protection prevents unwanted side reactions and facilitates the formation of more complex structures through subsequent reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Routes

The synthesis of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base like triethylamine. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Biological Applications

Peptide and Protein Synthesis

In biological research, this compound is pivotal for synthesizing peptides and proteins. The Boc group allows for selective deprotection under mild conditions, enabling the formation of peptide bonds with other amino acids or carboxylic acids. This property is particularly valuable in creating peptide-based drugs and studying protein interactions .

Case Study: Peptide-Based Drug Development

Research has shown that derivatives of this compound can be incorporated into peptide sequences that exhibit biological activity. For instance, studies have synthesized novel peptides that demonstrate potential therapeutic effects against various diseases by utilizing this compound as a key intermediate .

Pharmaceutical Industry

Development of Therapeutics

The compound's role in drug development is significant, especially in creating peptide-based therapeutics. By providing a stable framework for amino acid incorporation, it aids in developing drugs targeting specific biological pathways. The ability to modify the Boc group facilitates the fine-tuning of drug properties such as solubility and bioavailability .

Example: Synthesis of TLR Antagonists

In one case study, researchers synthesized polycyclic Toll-like receptor antagonists using derivatives of this compound. These compounds showed promise in treating immune disorders by modulating immune responses .

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is employed in producing specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale synthesis processes where precision and efficiency are paramount. The automated reactors used in industrial settings allow for controlled production conditions that maximize yield while minimizing impurities.

Mechanism of Action

The primary function of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is to protect the amino group during chemical synthesis. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions . The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions . This allows for the sequential construction of complex molecules, such as peptides, without interference from the amino group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid are compared below with analogous compounds, focusing on molecular features, physicochemical properties, and synthetic applications.

Structural Analogs

2.1.1 Piperidine-Based Derivatives

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid (CAS 1255664-97-1)

- Structure : Contains an isopropyl substituent at position 4 of the piperidine ring.

- Impact : Increased steric hindrance may reduce reactivity in coupling reactions compared to the unsubstituted parent compound.

- Similarity Score : 0.98 .

1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid (CAS 155302-06-0)

- Structure : Features two methyl groups at position 4, creating a more hydrophobic core.

- Impact : Enhanced lipophilicity may improve membrane permeability in drug candidates.

- Similarity Score : 0.98 .

5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid (CAS 1373028-01-3)

- Structure : Incorporates a spirocyclic system, altering ring conformation.

- Impact : The constrained geometry may influence bioavailability and metabolic stability.

- Similarity Score : 0.98 .

2.1.2 Pyridine-Based Analogs

5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid Structure: Replaces the saturated piperidine ring with an aromatic pyridine system.

5-Butyl-2-pyridinecarboxylic Acid (Fusaric Acid, CAS 536-69-6)

- Structure : Substituted with a butyl chain at position 5 and lacks a Boc group.

- Properties : Crystalline solid with UV/Vis maxima at 229 and 269 nm, ≥98% purity, stable at -20°C for ≥4 years .

2.1.3 Benzoic Acid Derivatives

5-({11-[(tert-Butoxycarbonyl)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid Structure: A sulfobenzoic acid derivative with an elongated hydrophobic chain. Synthesis: Achieved 97.7% purity after TFA-mediated Boc deprotection, with a 60% yield over two steps .

Data Table: Key Properties and Parameters

*Assumed based on analogous deprotection yields in .

Research Findings

- Boc Deprotection : The Boc group in piperidine derivatives is cleaved under acidic conditions (e.g., TFA/DCM), as demonstrated in sulfobenzoic acid analogs with 97.7% purity post-deprotection . Pyridine-based analogs may exhibit faster deprotection due to aromatic stabilization of intermediates .

- Solubility : Piperidine derivatives generally exhibit higher aqueous solubility than aromatic pyridine analogs, advantageous for biological applications.

- Steric Effects : Substituted piperidines (e.g., 4-isopropyl or 4,4-dimethyl) show reduced reactivity in amide coupling, necessitating optimized conditions .

Biological Activity

5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid, also known as Boc-piperidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functional group. The general structure can be represented as follows:

This structure is crucial for its biological activity, as the piperidine moiety is known to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of piperidine exhibit varying degrees of cytotoxicity against different cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cells.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of piperidine derivatives, compounds were tested for their ability to inhibit cell proliferation. The results indicated that certain derivatives demonstrated significant cytotoxic effects on A549 cells, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Boc-piperidine derivative 1 | A549 | 25 | Significant reduction in cell viability |

| Boc-piperidine derivative 2 | MDA-MB-231 | 30 | Selective toxicity towards cancer cells |

These findings suggest that modifications in the piperidine structure can enhance anticancer activity while minimizing toxicity to normal cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that piperidine derivatives can exhibit activity against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Research Findings

In vitro tests revealed that certain derivatives displayed potent antibacterial activity against MRSA strains. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Boc-piperidine derivative 1 | MRSA | 8 µg/mL | Effective against resistant strains |

| Boc-piperidine derivative 2 | E. coli | 16 µg/mL | Moderate activity |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Cell Membrane Disruption : Antimicrobial activity is likely due to alterations in the integrity of bacterial cell membranes.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid?

- Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine amine, followed by regioselective functionalization. For example, nucleophilic addition and cyclization strategies are employed using intermediates like Garner’s aldehyde to control stereochemistry . Multi-step protocols may involve palladium catalysts (e.g., palladium diacetate) and bases such as cesium carbonate in tert-butyl alcohol under inert atmospheres to optimize coupling reactions .

Q. How can this compound be purified and characterized effectively?

- Methodological Answer: Purification often involves column chromatography using polar stationary phases (e.g., silica gel) and gradient elution with mixtures of ethyl acetate/hexanes. Characterization relies on NMR (¹H/¹³C) for confirming Boc-group integrity and piperidine ring conformation, supplemented by mass spectrometry (ESI-MS or HRMS) for molecular weight validation. Crystallographic data (e.g., X-ray diffraction) can resolve stereochemical ambiguities .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer: Store at 2–8°C in airtight containers under anhydrous conditions. The Boc group is sensitive to acidic hydrolysis, so exposure to moisture or protic solvents should be minimized. Long-term stability studies suggest desiccation with molecular sieves .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral derivatives?

- Methodological Answer: Stereoselective synthesis is critical for bioactive analogs. Chiral auxiliaries (e.g., enantiopure amino acids) or asymmetric catalysis (e.g., chiral palladium complexes) can direct stereochemistry. For instance, highlights the use of Garner’s aldehyde to enforce (R,S)-configurations in polyhydroxylated piperidines, which can be adapted for this compound .

Q. How should researchers address contradictions in reported spectroscopic data for structural elucidation?

- Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Cross-validation via X-ray crystallography (as in ) or advanced techniques like NOESY/ROESY NMR can resolve structural ambiguities. Computational modeling (DFT) may also predict spectral profiles for comparison .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer: Yield optimization requires stepwise tuning:

- Step 1: Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (Cs₂CO₃ vs. K₃PO₄) for coupling efficiency.

- Step 2: Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity). demonstrates a 72-hour reaction at 20°C in acetonitrile for optimal amide bond formation .

- Step 3: Monitor intermediates via TLC or LC-MS to minimize side reactions.

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer: The Boc-protected piperidine scaffold serves as a precursor for peptidomimetics (e.g., protease inhibitors) and kinase modulators. Pharmacopeial analogs in highlight its utility in designing bicyclic β-lactam antibiotics and thrombin inhibitors .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer: Adhere to GHS hazard codes: H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via certified hazardous waste services. Emergency procedures for spills include neutralization with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.